4-Methylaminorex, cis-(+/-)-

Catalog No.
S13277920
CAS No.
75493-87-7
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylaminorex, cis-(+/-)-

CAS Number

75493-87-7

Product Name

4-Methylaminorex, cis-(+/-)-

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1

InChI Key

LJQBMYDFWFGESC-CBAPKCEASA-N

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

Isomeric SMILES

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2

4-Methylaminorex, cis-(+/-)-, is a synthetic stimulant drug that belongs to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories as an appetite suppressant but was later discontinued due to safety concerns. The compound is known for its stimulant properties and is commonly encountered in illicit drug markets under the street name "U4Euh" or "Ice" . Its chemical formula is C10H12N2OC_{10}H_{12}N_{2}O with a molecular weight of approximately 176.22 g/mol .

The compound exists as a racemic mixture, which includes four stereoisomers: (±)-cis and (±)-trans. Among these, the (±)-cis isomer is predominantly found in recreational use and is associated with significant stimulant effects, including euphoria and increased cognitive function .

, often starting from norephedrine or norpseudoephedrine. The cyanogen bromide reaction transforms norephedrine into the cis isomer, while other methods can yield the trans isomer . The compound acts primarily on monoamine transporters, particularly influencing dopamine, norepinephrine, and serotonin levels in the brain .

4-Methylaminorex exhibits significant biological activity as a central nervous system stimulant. It has been shown to produce effects similar to those of amphetamines and cocaine, including increased alertness, euphoria, and enhanced cognitive performance . Animal studies indicate that it has an abuse liability comparable to traditional stimulants, with the potential for addiction and adverse effects . The (±)-cis isomer has been reported to induce dopamine release, which correlates with its stimulant effects .

The synthesis of 4-Methylaminorex can be achieved through various methods:

  • Starting Material: Norephedrine or norpseudoephedrine.
  • Reagents: Cyanogen bromide or other cyanate derivatives.
  • Reaction Conditions: Typically involves organic solvents and controlled temperatures to facilitate the formation of the desired stereoisomer.

The process yields both cis and trans isomers, with the cis form being more prevalent in illicit use .

Research into the interaction of 4-Methylaminorex with neurotransmitter systems reveals that it acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters. Studies have demonstrated that it can generalize stimulus properties similar to those of other psychostimulants like amphetamine and cocaine . Its interaction with these systems suggests significant implications for both therapeutic use—if any—and potential for abuse.

4-Methylaminorex shares similarities with several other stimulants. Below is a comparison highlighting its uniqueness:

Compound NameStructural ClassPrimary EffectsUnique Features
4-Methylaminorex2-amino-5-aryloxazolineStimulant, euphoriaStronger effects on dopamine release than some analogs
Aminorex2-amino-5-aryloxazolineAppetite suppressantLinked to severe pulmonary hypertension
MethamphetamineAmphetamine derivativeEuphoria, increased energyMore potent neurotoxic effects
CocaineTropane alkaloidEuphoria, increased alertnessShorter duration of action compared to 4-methylaminorex
Para-methyl-4-methylaminorex (4,4'-DMAR)Aminoalkyl phenyl etherStimulant, potential neurotoxicityAssociated with multiple fatalities in recent studies

4-Methylaminorex stands out due to its specific structural characteristics that influence its pharmacological profile, particularly its unique interaction with monoamine transporters compared to other stimulants .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

UNII

2149QZM652
J5G5N6R0TM

Dates

Modify: 2024-08-10

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